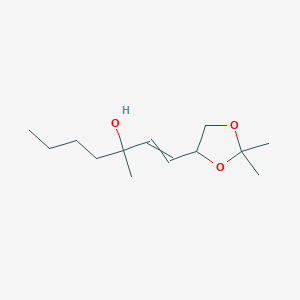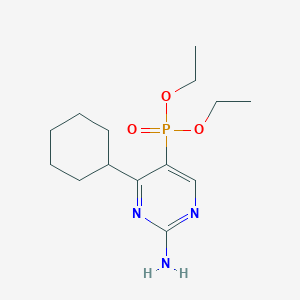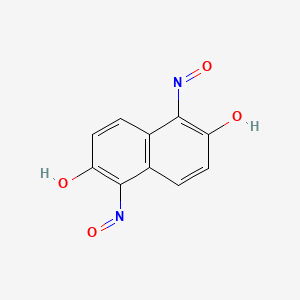![molecular formula C20H21NO B14290596 2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one CAS No. 138680-13-4](/img/structure/B14290596.png)
2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one is a complex organic compound featuring a pyridine ring attached to a hexahydrophenanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated derivatives.
Applications De Recherche Scientifique
2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism can vary depending on the application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)methyl derivatives: These compounds share a similar pyridine ring structure but differ in the position of the substituent.
Hexahydrophenanthrene derivatives: Compounds with variations in the hexahydrophenanthrene core structure.
Uniqueness
The uniqueness of 2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one lies in its specific combination of a pyridine ring and a hexahydrophenanthrene core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
138680-13-4 |
|---|---|
Formule moléculaire |
C20H21NO |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
2-(pyridin-4-ylmethyl)-3,4,5,6,7,8-hexahydro-2H-phenanthren-1-one |
InChI |
InChI=1S/C20H21NO/c22-20-16(13-14-9-11-21-12-10-14)6-7-18-17-4-2-1-3-15(17)5-8-19(18)20/h5,8-12,16H,1-4,6-7,13H2 |
Clé InChI |
MNAPGGQTVKMYIU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC3=C2CCC(C3=O)CC4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)
![1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14290522.png)


![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)




![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)

![N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14290584.png)

![N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B14290590.png)
